3,9-Dihydroxypterocarpan
Overview
Description
3,9-Dihydroxypterocarpan is a multifaceted natural compound, known for its significant role in studying inflammation and oxidative stress12. It belongs to the chemical family of phenols and has a molecular formula of C15H12O412. It is a natural compound found in the rhizomes of Polygonatum kingianum2.
Synthesis Analysis
The synthesis of 3,9-Dihydroxypterocarpan involves several enzymes. One of these enzymes is the 3,9-dihydroxypterocarpan 6A-monooxygenase, which participates in the final step of coumestrol biosynthesis3. This enzyme is involved in the catalytic conversion of biological compounds in various metabolic pathways3.
Molecular Structure Analysis
The molecular structure of 3,9-Dihydroxypterocarpan is characterized by a molecular weight of 256.3 g/mol12. The IUPAC name for this compound is (6aR,11aR)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol1.
Chemical Reactions Analysis
The chemical reactions involving 3,9-Dihydroxypterocarpan are complex and involve multiple steps. For instance, the product obtained, 2-hydroxy-2, 3-dihydrodaidzein, is converted into 3, 9-dihydroterocarp-6a-en by at least two unknown catalytic reactions4.
Physical And Chemical Properties Analysis
3,9-Dihydroxypterocarpan is a powder in its physical form12. It has a molecular weight of 256.3 g/mol and a molecular formula of C15H12O412.
Scientific Research Applications
Conformational Landscape and Structural Stability
- Conformational Preferences : The conformational preferences of 3,9-dihydroxypterocarpan and related compounds have been investigated in vacuo, revealing insights into their structural stability and relative arrangements. This research is crucial for understanding the physical and chemical properties of these compounds (Alagona, Ghio, & Monti, 2004).
- Hydrogen-Bond Network : Studies have focused on the hydrogen-bond network around 3,9-dihydroxypterocarpan, using molecular dynamics simulations. These findings are important for comprehending how these compounds interact in different environments (Alagona, Ghio, & Monti, 2005).
Biological and Pharmacological Effects
- Apoptosis Induction : Pterocarpans, including 3,9-dihydroxypterocarpan, have been shown to induce apoptosis in human leukemia cells. This discovery opens potential avenues for the development of new therapeutic agents (Militão et al., 2006).
- Antimitotic Properties : The antimitotic effects of 3,9-dihydroxypterocarpan on sea urchin eggs have been observed, suggesting potential applications in understanding cell division and development (Militão et al., 2005).
Chemical and Physical Properties
- Antioxidant Activity : The antioxidant activity of 3,9-dihydroxypterocarpan has been linked to its copper coordination ability. This insight is significant for developing antioxidant strategies and understanding the chemical interactions of these compounds (Alagona & Ghio, 2009).
Metabolic Profiling and Synthesis
- Metabolite Profiling : Research into the metabolites of related pterocarpans in rat hepatic systems provides a framework for understanding the metabolism of these compounds in biological systems (Zhang et al., 2019).
- Synthetic Approaches : Efforts have been made in synthesizing various derivatives of pterocarpans, including 3,9-dihydroxypterocarpan, which are crucial for exploring their potential applications in different fields (Silva, Netto, & Costa, 2004).
Future Directions
properties
IUPAC Name |
(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMIEGVTNZNSLD-WFASDCNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210024 | |
Record name | 3,9-Dihydroxypterocarpan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dihydroxypterocarpan | |
CAS RN |
61135-91-9 | |
Record name | (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61135-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,9-Dihydroxypterocarpan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dihydroxypterocarpan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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